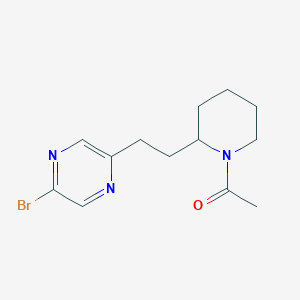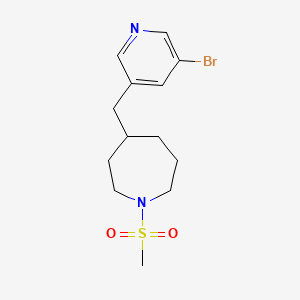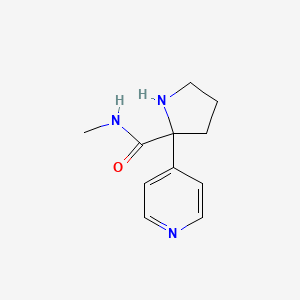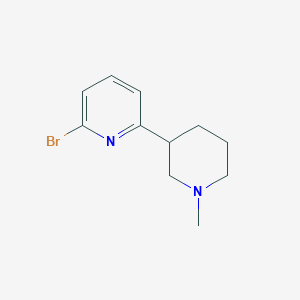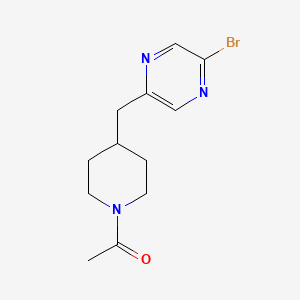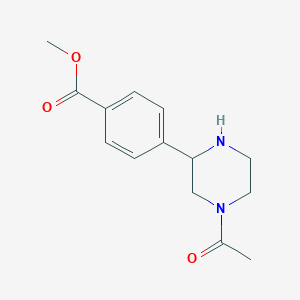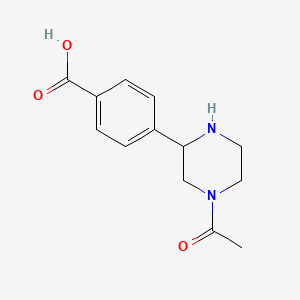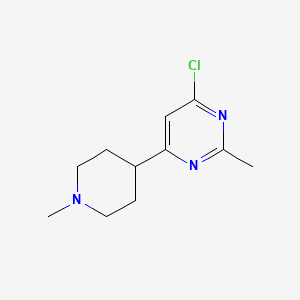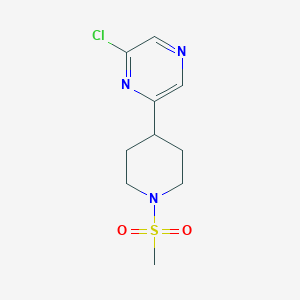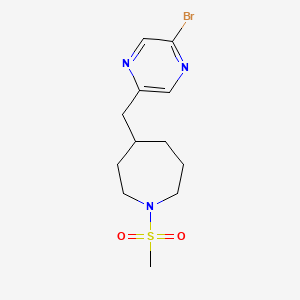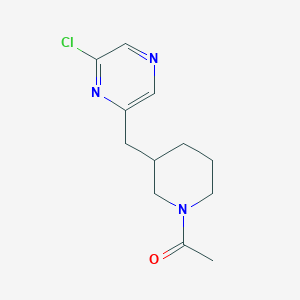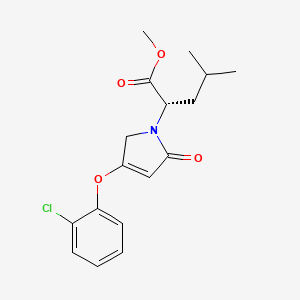
(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, hybridization states of the atoms, and other structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the mechanisms of its reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and spectral properties (IR, NMR, UV-Vis, etc.).Aplicaciones Científicas De Investigación
Pyrrole Alkaloids in Lycium chinense
Pyrrole alkaloids isolated from Lycium chinense, including compounds structurally similar to the subject compound, have been studied for various applications. Three new minor pyrrole alkaloids were identified from the fruits of Lycium chinense Miller, suggesting potential biological activities and chemical interest in similar compounds (Youn et al., 2016).
Chemical Properties and Reactions
Studies on the chemical properties and reactions involving similar compounds provide insights into potential applications in synthesis and drug design. For example, the three-component reaction of related compounds with aromatic aldehydes and propane-1,2-diamine was explored, indicating potential for chemical synthesis and pharmaceutical applications (Gein et al., 2010).
Antifungal Activity
A compound structurally related to the subject molecule isolated from Datura metel showed significant in vitro antifungal activity against Aspergillus and Candida species. This suggests potential pharmaceutical applications for similar compounds in developing new antimycotic drugs (Dabur et al., 2005).
Crystal Structure Determination
The crystal structure of chain-functionalized pyrroles, which are structurally related to the subject compound, was determined using synchrotron X-ray powder diffraction data. Such studies are crucial for understanding the molecular geometry and potential applications in materials science and drug development (Silva et al., 2012).
Lipase-Catalyzed Reactions
Lipase-catalyzed regioselective reactions involving structurally related compounds were analyzed, providing insights into enzymatic processes that can be utilized in organic synthesis and pharmaceutical applications (Kao & Tsai, 2016).
Synthesis of Derivatives
Efficient synthesis methods for related compounds were explored, highlighting the potential for creating diverse libraries of pyrrole derivatives. This can be important for the development of novel compounds in drug discovery and chemical research (Dawadi & Lugtenburg, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
This involves speculating on potential future research directions. This could include new synthetic methods, new reactions, new applications, and other areas for exploration.
I hope this helps! If you have any specific questions about these topics, feel free to ask.
Propiedades
IUPAC Name |
methyl (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-11(2)8-14(17(21)22-3)19-10-12(9-16(19)20)23-15-7-5-4-6-13(15)18/h4-7,9,11,14H,8,10H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVAWDBPBCLLQQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721315 | |
| Record name | Methyl (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate | |
CAS RN |
1191997-63-3 | |
| Record name | Methyl (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



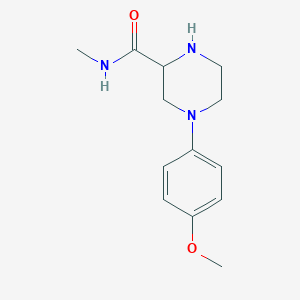
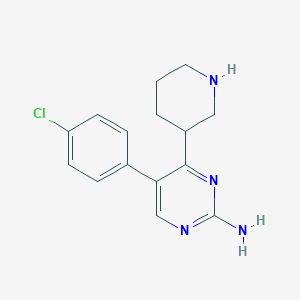
![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)
